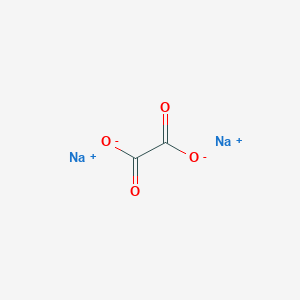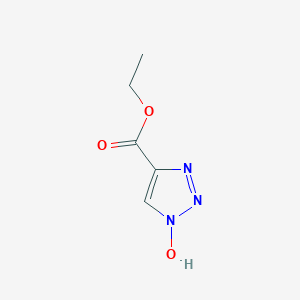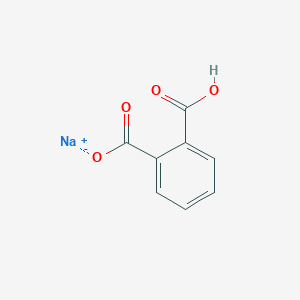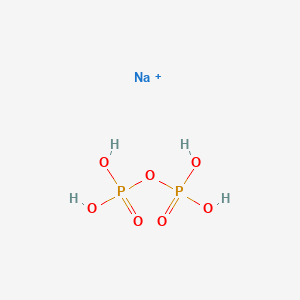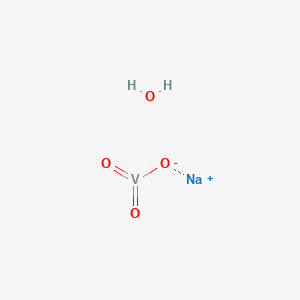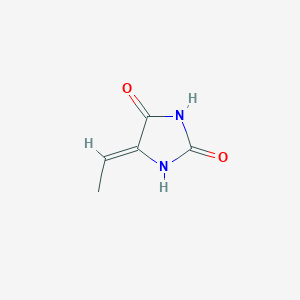
(Z)-5-Ethylidenehydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-Ethylidenehydantoin, also known as EHD, is a heterocyclic organic compound with the chemical formula C6H8N2O2. EHD is a white crystalline powder that is soluble in water and ethanol. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of (Z)-5-Ethylidenehydantoin is not well understood. However, it is believed to act as a nucleophile and react with electrophilic compounds to form adducts. These adducts can then undergo further reactions to form various organic compounds. (Z)-5-Ethylidenehydantoin has also been shown to have antimicrobial activity against various bacteria and fungi.
Effets Biochimiques Et Physiologiques
(Z)-5-Ethylidenehydantoin has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models of epilepsy. Furthermore, (Z)-5-Ethylidenehydantoin has been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases. (Z)-5-Ethylidenehydantoin has also been shown to have antioxidant activity, which may be useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-5-Ethylidenehydantoin has several advantages for lab experiments. It is readily available and relatively inexpensive. Furthermore, it is stable and can be stored for long periods without significant degradation. However, (Z)-5-Ethylidenehydantoin has some limitations for lab experiments. It is highly reactive and can react with other compounds in the lab, leading to unwanted side reactions. Furthermore, (Z)-5-Ethylidenehydantoin has a low melting point, which can make it difficult to handle in some experiments.
Orientations Futures
There are several future directions for research on (Z)-5-Ethylidenehydantoin. One area of research is the development of new synthetic methods for (Z)-5-Ethylidenehydantoin that are more efficient and environmentally friendly. Another area of research is the development of new applications for (Z)-5-Ethylidenehydantoin in the synthesis of organic compounds. Furthermore, the mechanism of action of (Z)-5-Ethylidenehydantoin needs to be further elucidated to understand its potential therapeutic applications. Finally, the antimicrobial, anti-inflammatory, and antioxidant properties of (Z)-5-Ethylidenehydantoin need to be further investigated to determine their potential therapeutic applications.
Conclusion
In conclusion, (Z)-5-Ethylidenehydantoin is an important intermediate in the synthesis of various organic compounds. It has been extensively used in scientific research for its various applications. (Z)-5-Ethylidenehydantoin has several advantages and limitations for lab experiments, and there are several future directions for research on (Z)-5-Ethylidenehydantoin. Further research on (Z)-5-Ethylidenehydantoin can lead to the development of new synthetic methods and the discovery of new therapeutic applications.
Méthodes De Synthèse
(Z)-5-Ethylidenehydantoin can be synthesized by the reaction of glycine and acetaldehyde in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through a condensation reaction and subsequent cyclization to form (Z)-5-Ethylidenehydantoin. The yield of (Z)-5-Ethylidenehydantoin can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
(Z)-5-Ethylidenehydantoin has been extensively used in scientific research as a precursor for the synthesis of various organic compounds. It has been used in the synthesis of anticonvulsant drugs such as primidone, which is used to treat epilepsy. (Z)-5-Ethylidenehydantoin has also been used in the synthesis of agrochemicals such as herbicides and fungicides. Furthermore, (Z)-5-Ethylidenehydantoin has been used in the synthesis of fluorescent dyes, which are used in biological imaging and sensing.
Propriétés
Numéro CAS |
137920-51-5 |
|---|---|
Nom du produit |
(Z)-5-Ethylidenehydantoin |
Formule moléculaire |
C5H6N2O2 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
(5Z)-5-ethylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2- |
Clé InChI |
UGIOACMSGGVRIA-IHWYPQMZSA-N |
SMILES isomérique |
C/C=C\1/C(=O)NC(=O)N1 |
SMILES |
CC=C1C(=O)NC(=O)N1 |
SMILES canonique |
CC=C1C(=O)NC(=O)N1 |
Synonymes |
2,4-Imidazolidinedione,5-ethylidene-,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






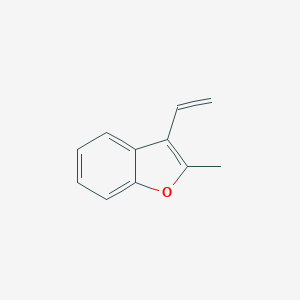
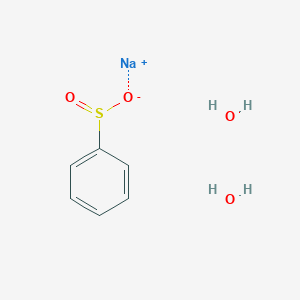
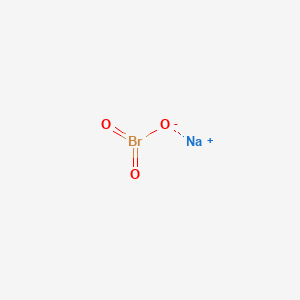
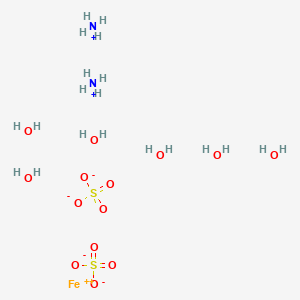
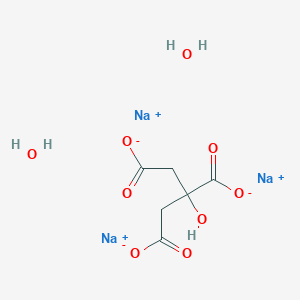
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
